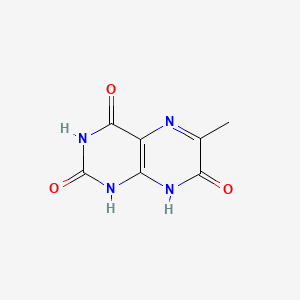

2,4,7-Pteridinetriol, 6-methyl-

Description

Overview of Pteridine (B1203161) Ring System and its Biological Relevance

The pteridine ring system, a fused bicyclic heterocycle composed of a pyrimidine (B1678525) and a pyrazine (B50134) ring, is the backbone for a class of compounds with profound biological importance. nih.gov These molecules are ubiquitous in nature, participating in essential biochemical pathways across all domains of life. Pteridine derivatives function as pigments, cofactors for a variety of enzymes, and signaling molecules. nih.gov For instance, tetrahydrobiopterin (B1682763), a well-known pteridine derivative, is an indispensable cofactor for aromatic amino acid hydroxylases, which are crucial for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. nih.gov The diverse biological activities exhibited by pteridine derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, have established them as a privileged scaffold in medicinal chemistry. nih.gov

Contextualization of 6-Methylated Pteridine Structures

The substitution pattern on the pteridine core dramatically influences the compound's chemical and biological properties. Methylation, particularly at the 6-position of the pyrazine ring, has been shown to modulate the reactivity and biological activity of pteridine derivatives. For example, in the context of lumazines (pteridine-2,4-diones), methylation at the C-6 position can enhance the enzymatic attack at the C-2 position in the pyrimidine ring by xanthine (B1682287) oxidase. This highlights how a seemingly simple methyl group can direct the metabolic fate of the entire molecule. The presence of a methyl group can also impact the compound's interaction with biological targets, potentially by influencing its shape, lipophilicity, and electronic distribution.

Current Research Gaps and the Rationale for Investigating 2,4,7-Pteridinetriol, 6-methyl-

Despite the broad interest in pteridine chemistry, a significant research gap exists concerning 2,4,7-Pteridinetriol, 6-methyl- . A comprehensive search of scientific literature and chemical databases reveals a scarcity of specific studies dedicated to this particular molecule. While its constituent parts—the pteridine-2,4,7-trione core and a 6-methyl substituent—are found in other studied compounds, the unique combination present in 2,4,7-Pteridinetriol, 6-methyl- remains largely unexplored.

The potential for this compound to exhibit novel biological activities or to serve as a valuable tool for biochemical studies provides a strong rationale for its investigation. For instance, mammalian liver xanthine oxidase is known to oxidize various pteridine derivatives, with 4-hydroxypteridine and its isomers being converted to 2,4,7-trihydroxypteridine. nih.gov This suggests a plausible biological pathway for the formation of the core ring structure of the target compound and hints at its potential involvement in metabolic processes. The lack of empirical data on its synthesis, spectroscopic properties, and biological effects represents a clear opportunity for new research avenues.

Detailed Research Findings

Direct experimental research on 2,4,7-Pteridinetriol, 6-methyl- is notably absent in the current scientific literature. However, by examining closely related structures, we can infer some of its likely characteristics and potential areas of interest.

The compound can exist in tautomeric forms, primarily as the tri-keto form, 6-methyl-pteridine-2,4,7(1H,3H,8H)-trione . This tautomerism is a common feature of hydroxylated pteridines and significantly influences their chemical behavior.

While no specific synthesis for the 6-methyl derivative has been described, general methods for pteridine synthesis, such as the condensation of a substituted diaminopyrimidine with a 1,2-dicarbonyl compound, could potentially be adapted. The choice of starting materials would be crucial in introducing the methyl group at the desired position.

The biological activity of 2,4,7-Pteridinetriol, 6-methyl- is currently unknown. However, given that the pteridine-2,4,7-trione core is found in other biologically relevant molecules, it is plausible that this compound could interact with various enzymes or receptors. For example, pyrimidine-2,4,6-triones have been identified as a class of matrix metalloproteinase inhibitors, suggesting that the pteridine-trione scaffold may have a propensity for interacting with metalloenzymes. nih.gov Further research is required to explore these possibilities.

| Property | Predicted/Inferred Value | Basis of Information |

| Molecular Formula | C₇H₆N₄O₃ | Inferred from structure |

| Molecular Weight | 194.15 g/mol | Calculated |

| IUPAC Name | 6-methyl-1H-pteridine-2,4,7-trione | Based on trione (B1666649) tautomer |

| Physical State | Likely a solid | Inferred from related compounds |

| Solubility | Expected to have some water solubility | Inferred from polar functional groups |

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,8-dihydropteridine-2,4,7-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c1-2-5(12)9-4-3(8-2)6(13)11-7(14)10-4/h1H3,(H3,9,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWYCWAMYCGUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(NC1=O)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953157 | |

| Record name | 6-Methylpteridine-2,4,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31053-46-0 | |

| Record name | NSC45774 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylpteridine-2,4,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Derivatization Routes to Pteridinetriol Core

The construction of the pteridine (B1203161) ring system, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, is central to the synthesis of 2,4,7-Pteridinetriol, 6-methyl-. A common and versatile approach involves the condensation of a suitably substituted pyrimidine precursor with a dicarbonyl compound.

One of the most established methods for pteridine synthesis is the Gabriel-Isay condensation , which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. mdpi.com For the synthesis of a 2,4,7-pteridinetriol core, a key precursor is a 2,4,5,6-tetraaminopyrimidine (B94255) or a related derivative where some amino groups are replaced by hydroxyl groups. For instance, the condensation of 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663) with oxalic acid dihydrate upon heating has been utilized in the synthesis of leucopterin (B1674811) (pteridine-2,4,7-trione), a closely related structure. nih.gov

Another classical approach is the Timmis reaction , which offers a regioselective route by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. mdpi.com This method avoids the formation of isomers that can be a drawback of the Gabriel-Isay synthesis. mdpi.com The Polonovski–Boon cyclization, involving the reaction of a 6-chloro-5-nitropyrimidine with an amino carbonyl compound, also provides a pathway to dihydropterin intermediates that can be subsequently oxidized to the fully aromatic pterin (B48896).

The general synthetic strategy often starts with appropriately substituted pyrimidines. The cyclization of these precursors with various reagents leads to the formation of the pyrazine ring fused to the pyrimidine core. For example, the reaction of 5,6-diaminopyrimidines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can afford pteridine derivatives in a one-step process.

The following table summarizes some common precursor types and their corresponding cyclization partners for the synthesis of the pteridine core.

| Precursor Type | Cyclization Partner | Resulting Pteridine System | Reference |

| 5,6-Diaminopyrimidine | 1,2-Dicarbonyl compounds (e.g., glyoxal, diacetyl) | Substituted Pteridines | mdpi.com |

| 5-Nitroso-6-aminopyrimidine | Active methylene compounds (e.g., malononitrile) | Regioselectively substituted Pteridines | mdpi.com |

| 6-Chloro-5-nitropyrimidine | Amino carbonyl compounds | Dihydropterins (oxidizable to Pterins) | |

| 2,4,5-Triamino-6-hydroxypyrimidine | Oxalic acid | Pteridine-2,4,7-trione (Leucopterin) | nih.gov |

Strategies for Regioselective 6-Methylation

Introducing a methyl group specifically at the 6-position of the 2,4,7-pteridinetriol core is a critical step in the synthesis of the target compound. The reactivity of the pteridine ring allows for electrophilic substitution, but controlling the regioselectivity can be challenging.

One strategy involves the synthesis of a precursor that already contains the 6-methyl group. For example, the synthesis of 6-methylisoxanthopterin, a guanine (B1146940) analog, demonstrates the introduction of a methyl group at the 6-position. wikipedia.org This approach relies on starting with a pyrimidine precursor that will ultimately place the methyl group at the desired position after cyclization.

Direct methylation of a pre-formed pteridine-2,4,7-trione (leucopterin) is another possibility. However, such reactions can often lead to a mixture of products due to methylation at various nitrogen and oxygen atoms within the molecule. The regioselectivity of methylation can be influenced by the reaction conditions, including the choice of methylating agent and solvent.

A more controlled approach involves the synthesis of a 6-substituted pteridine that can be subsequently converted to a methyl group. For instance, starting with a 6-halopteridine derivative allows for subsequent cross-coupling reactions to introduce the methyl group.

The catalytic reductive methylation of a related tetrahydropterin (B86495) derivative has also been reported. For example, 6β-N(5)-methyl-5,6,7,8-tetrahydro-L-biopterin was synthesized from 6β-5,6,7,8-tetrahydro-L-biopterin via catalytic reductive methylation with PtO₂/H₂ and formaldehyde, which allowed for selective methylation at the N(5) position. scispace.com While this example illustrates selective methylation on a reduced pterin ring, similar principles could potentially be adapted for C6-methylation under different conditions.

Reaction Mechanisms and Stereochemical Considerations in Synthesis

The synthesis of 2,4,7-pteridinetriol, 6-methyl- involves several key reaction mechanisms. The initial formation of the pteridine ring via condensation reactions, such as the Gabriel-Isay or Timmis synthesis, proceeds through nucleophilic attack of the amino groups of the pyrimidine precursor on the carbonyl carbons of the cyclization partner, followed by dehydration and cyclization. mdpi.com

Electrophilic aromatic substitution is a fundamental mechanism for introducing substituents onto the pteridine ring. byjus.commasterorganicchemistry.comquimicaorganica.orglibretexts.org The pteridine ring is an electron-deficient system, which can make electrophilic substitution challenging and often requires harsh conditions. The position of substitution is governed by the electronic properties of the ring and any existing substituents. The mechanism typically involves the generation of an electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), and subsequent deprotonation to restore aromaticity. byjus.commasterorganicchemistry.com

When considering the regioselective 6-methylation, the mechanism will depend on the chosen strategy. If direct methylation is attempted, the reaction will likely proceed via nucleophilic attack of the pteridinetriol on the methylating agent. The site of methylation (N vs. O vs. C) will be determined by the relative nucleophilicity of the different atoms in the heterocyclic system, which can be influenced by the tautomeric form present under the reaction conditions.

Stereochemical considerations become important if the 6-position becomes a chiral center during the synthesis. For instance, if a precursor with a chiral side chain at the 6-position is used, the stereochemistry of that center needs to be controlled. In the case of direct methylation of the aromatic pteridine ring, the 6-position is typically not chiral. However, if a reduced pteridine intermediate, such as a 7,8-dihydropterin, is methylated at the 6-position, a chiral center can be created. The stereoselectivity of such a reaction would depend on the reagents and reaction conditions used, potentially allowing for the synthesis of specific stereoisomers. Stereoselective synthesis of fused heterocycles with multiple stereocenters has been achieved through various methods, including internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequences, highlighting the possibilities for controlling stereochemistry in complex heterocyclic systems. rsc.org

Novel Approaches in Pteridine Synthesis Relevant to 2,4,7-Pteridinetriol, 6-methyl-

Recent advancements in synthetic organic chemistry have introduced novel methodologies that could be applied to the synthesis of 2,4,7-pteridinetriol, 6-methyl-. One such approach is the aza-Wittig reaction . This reaction has emerged as a powerful tool for the construction of nitrogen-containing heterocycles. ehu.esnih.govbeilstein-journals.orgresearchgate.net The intramolecular aza-Wittig reaction, in particular, has been successfully used to synthesize a wide range of heterocyclic compounds. ehu.es This method could potentially be adapted for the final cyclization step to form the pyrazine ring of the pteridine system, offering mild reaction conditions and high yields. Reviews on the aza-Wittig reaction highlight its versatility in synthesizing complex heterocyclic structures. nih.govbeilstein-journals.orgresearchgate.netujpronline.com

Microwave-assisted synthesis is another modern technique that has been applied to the synthesis of pteridine derivatives. ujpronline.com This method can significantly reduce reaction times and improve yields. For example, the copper-catalyzed cascade couplings in water heated by microwaves have been used to synthesize a 4-(1H-benzo[d]imidazol-2-ylthio)-6-methoxypteridine. ujpronline.com

The use of nano catalysts in cyclization reactions to form pyrimidine derivatives, which are precursors to pteridines, represents another green and efficient synthetic route. orientjchem.org Furthermore, multicomponent reactions (MCRs) are gaining attention for the efficient construction of complex molecules like pteridines in a single step, offering advantages in terms of atom economy and operational simplicity. mdpi.com

These novel approaches offer potential alternatives to classical methods, possibly providing more efficient and environmentally friendly routes to 2,4,7-pteridinetriol, 6-methyl- and its derivatives.

Functionalization and Modification of the Pteridinetriol Skeleton

Once the 6-methyl-2,4,7-pteridinetriol skeleton is synthesized, it can be further functionalized to create a variety of derivatives. The presence of multiple hydroxyl groups and a methyl group provides several sites for chemical modification.

The hydroxyl groups at positions 2, 4, and 7 can undergo typical reactions of phenolic or enolic hydroxyls. These include:

Alkylation and Acylation: The hydroxyl groups can be alkylated or acylated to introduce various functional groups, which can modulate the compound's solubility and biological activity. Regioselective functionalization of these hydroxyl groups can be challenging but may be achieved by using protecting group strategies or by exploiting the differential reactivity of the hydroxyls. For example, regioselective C-3-O-acylation and O-methylation of related diol systems have been achieved by forming copper chelates prior to reaction. nih.gov

Conversion to Halogens: The hydroxyl groups can be converted to halogens (e.g., chloro or bromo) using standard reagents like phosphorus oxychloride or phosphorus pentabromide. These halogenated derivatives can then serve as versatile intermediates for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds.

The methyl group at the 6-position can also be a site for functionalization. For instance, it could potentially be halogenated under radical conditions to introduce a handle for further modifications.

The pteridine ring itself can also undergo further substitution reactions, although the electron-deficient nature of the ring makes these reactions challenging. Nucleophilic aromatic substitution on pteridines is also a known transformation, particularly with the introduction of good leaving groups on the ring.

The following table provides a summary of potential functionalization reactions for the 6-methyl-2,4,7-pteridinetriol skeleton.

| Reaction Type | Reagents and Conditions | Potential Products |

| O-Alkylation | Alkyl halides, base (e.g., K₂CO₃) | O-Alkyl derivatives |

| O-Acylation | Acyl chlorides or anhydrides, base (e.g., pyridine) | O-Acyl derivatives |

| Hydroxyl to Halogen Conversion | POCl₃, PBr₅ | Halogenated pteridines |

| Cross-Coupling Reactions | (On halogenated derivatives) Organoboranes/stannanes/alkynes, Pd catalyst | Aryl, alkyl, or alkynyl substituted pteridines |

| Methyl Group Halogenation | N-Bromosuccinimide (NBS), radical initiator | 6-(Bromomethyl) derivative |

These functionalization strategies open up avenues for creating a library of 2,4,7-pteridinetriol, 6-methyl- derivatives for further investigation.

Biosynthetic Pathways and Metabolic Intermediates if Naturally Occurring

Hypothesized Biosynthetic Routes in Organisms

The biosynthesis of pteridines universally commences with guanosine (B1672433) triphosphate (GTP). ontosight.ainih.gov It is hypothesized that the pathway leading to 2,4,7-Pteridinetriol, 6-methyl- would also originate from this crucial nucleotide precursor. The formation of the pteridine (B1203161) ring system is a multi-step enzymatic process. Following the initial conversion of GTP, a series of intermediates are generated, which can then be modified by various enzymes to produce the diverse family of pteridines observed in nature.

The introduction of the methyl group at the 6-position is a key step in the formation of this specific compound. In biological systems, such methylation reactions are commonly catalyzed by methyltransferases, with S-adenosylmethionine (SAM) serving as the primary methyl group donor. nih.govnih.gov Therefore, a plausible biosynthetic route would involve the methylation of a 6-unsubstituted pteridine precursor.

Enzymatic Steps and Key Biocatalysts Involved

The initial and rate-limiting step in pteridine biosynthesis is catalyzed by GTP cyclohydrolase I , which transforms GTP into 7,8-dihydroneopterin (B1664191) triphosphate. nih.gov Subsequent enzymatic reactions would lead to the formation of a pterin (B48896) intermediate.

The specific enzyme responsible for the methylation of the 6-position of a pteridine precursor to form 2,4,7-Pteridinetriol, 6-methyl- has not been identified. However, based on analogous pathways, a pteridine-specific methyltransferase would likely be involved. For instance, in the biosynthesis of methanopterin (B14432417) in methanogenic bacteria, a methyl group from methionine is transferred to the pterin structure. nih.gov

The final steps to yield the triol form would involve hydroxylations at positions 2, 4, and 7. The hydroxylation at position 7 can be catalyzed by xanthine (B1682287) dehydrogenase . mdpi.com The tautomeric nature of the pteridine ring allows for the existence of keto-enol forms, with the hydroxyl groups at positions 2 and 4 also existing as oxo groups.

A summary of the key enzymes in the general pteridine pathway, which would be foundational to the synthesis of 2,4,7-Pteridinetriol, 6-methyl-, is presented below:

| Enzyme | Function in General Pteridine Biosynthesis |

| GTP cyclohydrolase I | Converts GTP to 7,8-dihydroneopterin triphosphate. nih.gov |

| 6-pyruvoyl-tetrahydropterin synthase | Involved in the formation of 6-pyruvoyl-tetrahydropterin. |

| Sepiapterin (B94604) reductase | Reduces sepiapterin to 7,8-dihydrobiopterin. nih.gov |

| Dihydrofolate reductase | Reduces 7,8-dihydrobiopterin to tetrahydrobiopterin (B1682763). nih.gov |

| Xanthine dehydrogenase | Catalyzes the hydroxylation of the pteridine ring. mdpi.com |

Comparative Analysis with Known Pteridine Biosynthetic Pathways

The hypothesized pathway for 2,4,7-Pteridinetriol, 6-methyl- shares the initial steps with the biosynthesis of well-characterized pteridines like tetrahydrobiopterin (BH4) and various pigmented pterins found in insects. ontosight.ainih.gov The de novo synthesis of BH4 also starts from GTP and proceeds through a series of pterin intermediates. ontosight.ai

A key point of divergence would be the methylation step. While methylation is a known modification in pteridine metabolism, such as in the formation of 7-methylpterin (B139059) in methanopterin biosynthesis nih.gov, the specific 6-methylation of a pteridinetriol precursor is not a widely documented event. In insects, the pteridine pathway branches to produce a variety of pigments, including yellow sepiapterin and red drosopterins, which involve different enzymatic modifications of the core pterin structure. nih.govmdpi.com The biosynthesis of 2,4,7-Pteridinetriol, 6-methyl- would represent another branch from the central pteridine pathway, defined by a specific methylation and subsequent hydroxylations.

Metabolic Fate and Biotransformation Studies

The metabolic fate of 2,4,7-Pteridinetriol, 6-methyl- in organisms (excluding human clinical metabolism) is largely uncharacterized. However, general principles of xenobiotic and metabolite biotransformation can offer insights into its potential breakdown. Pteridines can undergo further oxidation, reduction, or conjugation reactions. The methyl group could potentially be a site for oxidative metabolism.

In some organisms, pteridines can be catabolized and excreted. For instance, isoxanthopterin (B600526) has been proposed as a storage and excretion form of nitrogen in insects. mdpi.com It is plausible that 2,4,7-Pteridinetriol, 6-methyl- could be similarly modified and eliminated from the organism. The stability of the pteridine ring system suggests that its complete degradation might be a slow process.

Molecular Interactions and Mechanistic Insights

Binding Studies with Macromolecules (e.g., proteins, nucleic acids)

There is currently no available scientific literature detailing the binding of 2,4,7-Pteridinetriol, 6-methyl- to macromolecules such as proteins or nucleic acids. Research on other pteridine (B1203161) derivatives has demonstrated the potential for this class of compounds to interact with biological macromolecules. For instance, some pteridine derivatives have been shown to bind to DNA. nih.gov However, specific binding affinities, dissociation constants, or structural data from techniques like X-ray crystallography or NMR spectroscopy for 2,4,7-Pteridinetriol, 6-methyl- have not been reported.

Enzyme Inhibition or Activation Mechanisms

Specific studies on the ability of 2,4,7-Pteridinetriol, 6-methyl- to inhibit or activate enzymes are not present in the current body of scientific literature. The pteridine core is a component of well-known enzyme cofactors, such as biopterin (B10759762) and folate, which are crucial for various metabolic pathways. This suggests that pteridine derivatives have the potential to interact with enzyme active sites. However, without specific research on 2,4,7-Pteridinetriol, 6-methyl-, its role as an enzyme modulator remains speculative.

Role as a Cofactor or Substrate in Biochemical Reactions

There is no direct evidence in the available literature to suggest that 2,4,7-Pteridinetriol, 6-methyl- functions as a cofactor or substrate in any known biochemical reactions. While many naturally occurring pteridines serve as vital cofactors in enzymatic reactions, the specific metabolic fate or role of 2,4,7-Pteridinetriol, 6-methyl- has not been elucidated. nih.gov

Signaling Pathway Modulation at the Cellular Level (non-human cell models)

Investigations into the effects of 2,4,7-Pteridinetriol, 6-methyl- on cellular signaling pathways in non-human cell models have not been reported. The broader family of pteridines is known to be involved in various biological processes that can influence cell signaling. nih.gov However, the specific impact of 2,4,7-Pteridinetriol, 6-methyl- on any particular signaling cascade remains uninvestigated.

Structure-Activity Relationship (SAR) Studies at the Molecular Interface

Specific structure-activity relationship (SAR) studies for 2,4,7-Pteridinetriol, 6-methyl- are not available. SAR studies are essential for understanding how the chemical structure of a compound influences its biological activity. For the broader class of pteridine derivatives, SAR studies have been conducted to explore their therapeutic potential. nih.gov These studies on other pteridines indicate that modifications to the pteridine ring system can significantly alter their biological targets and efficacy. However, a detailed analysis of how the specific substitutions on 2,4,7-Pteridinetriol, 6-methyl- (a methyl group at the 6-position and hydroxyl groups at the 2, 4, and 7 positions) dictate its molecular interactions has not been performed.

Biological Roles and Physiological Significance Non Human Systems

Role in Microbial Metabolism and Growth Regulation

Pteridine (B1203161) derivatives are fundamental to the metabolism of certain microorganisms, particularly in archaea and bacteria.

In methanogenic archaea, methylated pterins are essential precursors for the biosynthesis of methanopterin (B14432417), a key coenzyme involved in the metabolism of one-carbon (C1) compounds during methane (B114726) production. ontosight.ainih.gov The biosynthesis of the pterin (B48896) portion of methanopterin begins with guanosine (B1672433) triphosphate (GTP) and involves a complex enzymatic pathway. ontosight.ainih.gov Studies on Methanobacterium thermoautotrophicum and other methanogens have identified 7-methylpterin (B139059) as a prominent blue fluorescent compound, suggesting a potential role in the biosynthesis or degradation of methanopterin. While 6-methylpterin is more common in other organisms, the presence and synthesis of its 7-methyl isomer in methanogens highlight the importance of methylated pterins in this unique metabolic pathway. The pathway for generating the methylated pterin in methanopterins has been shown to derive its methyl groups from sources such as methionine. nih.gov

Recent research has uncovered a novel role for pterins in bacterial signal transduction. In the plant pathogen Agrobacterium tumefaciens, a pterin-dependent signaling pathway regulates the critical transition between a motile (free-swimming) and a sessile (surface-attached) lifestyle. nih.govnih.gov This switch is controlled by the intracellular second messenger cyclic diguanylate monophosphate (c-di-GMP). A specific enzyme, DcpA, can either synthesize or degrade c-di-GMP. nih.gov The activity of DcpA is modulated by a pteridine reductase (PruA), which produces a specific pterin species. nih.govnih.gov This pterin-dependent system ultimately controls biofilm formation, demonstrating a direct link between pterin metabolism and the regulation of complex bacterial behaviors. nih.gov

Furthermore, some bacteria that metabolize cyanide rely on pterin cofactors. The enzyme cyanide monooxygenase, which detoxifies cyanide, obligatorily requires a pterin cofactor for its activity, indicating a vital role for these compounds in the growth and survival of certain prokaryotes in specific ecological niches. kahedu.edu.in

Key Enzymes in the Biosynthesis of Methanopterin

| Enzyme/Protein Family | Function | Organism Type | Reference |

|---|---|---|---|

| GTP cyclohydrolase I (GCHI) | Catalyzes the first committed step, converting GTP to a dihydroneopterin derivative. | Bacteria, Archaea, Plants | nih.govcapes.gov.br |

| MptD (COG2098 family) | Archaeal-specific enzyme that forms 6-hydroxymethyl-7,8-dihydropterin (B3263101) (6-HMDP) from 7,8-dihydroneopterin (B1664191). | Archaea | nih.gov |

| MptE (COG1634 family) | Archaeal-specific enzyme that diphosphorylates 6-HMDP. | Archaea | nih.gov |

| β-RFAP synthase | Catalyzes the first unique step in the pathway, the condensation of p-aminobenzoic acid with phosphoribosylpyrophosphate. | Methanogenic Archaea | nih.govnih.gov |

| MJ0619 (Radical SAM enzyme) | Proposed methylase responsible for adding methyl groups to the pterin ring in Methanocaldococcus jannaschii. | Methanogenic Archaea | vt.edu |

Influence on Plant Physiology and Development

In plants and photosynthetic microorganisms, pteridines are involved in light-dependent processes and essential metabolic pathways. While a direct regulatory role for 6-methylpterin in plant growth has not been established, the broader pterin class, particularly folates (which contain a pterin core), is indispensable.

The synthesis of folates in plants relies on a pterin branch, with the first step being mediated by the enzyme GTP cyclohydrolase I (GCHI). capes.gov.br In tomatoes, the expression of GCHI and subsequent folate levels are high in unripe fruit, suggesting that folate is synthesized in situ and plays an important role during development. capes.gov.br

There is also evidence suggesting that pterin derivatives may function as photoreceptors. They have been proposed as potential blue-light-absorbing chromophores that mediate various light-induced responses in plants. researchgate.net A derivative of tetrahydrofolate is known to act as a light-harvesting antenna molecule in DNA photolyase, an enzyme that uses light energy to repair DNA damage caused by UV radiation. researchgate.net

In cyanobacteria, which perform oxygenic photosynthesis, pteridine glycosides are found in high concentrations. nih.gov For example, a novel derivative named cyanopterin was isolated from Synechocystis sp. PCC 6803, where its concentration is comparable to that of chlorophyll (B73375) a. nih.govnih.gov Although its precise physiological function remains unknown, its abundance and its fully reduced tetrahydro state in vivo suggest a significant metabolic or protective role. nih.gov

Contribution to Cellular Processes in In Vitro or Animal Models (non-clinical)

In animal systems, one of the most conspicuous roles of pteridines is in pigmentation. These endogenously produced molecules are responsible for a wide spectrum of yellow, orange, and red colors in insects, fish, amphibians, and reptiles. nih.govroyalsocietypublishing.org

Studies on the model insect Drosophila melanogaster were instrumental in unraveling the biosynthetic pathways of pteridine pigments. nih.govnih.gov In various insects, pteridines like xanthopterin (B1683600) (yellow) and erythropterin (B12299411) (red/orange) are deposited as granules in the cuticle or underlying epidermis, creating diverse color patterns. nih.govpnas.org These colors are not merely decorative; they serve critical functions in sexual signaling, camouflage, and aposematism (warning coloration). nih.govroyalsocietypublishing.org For instance, the red ventrolateral coloration in the male Guinan toad-headed lizard (Phrynocephalus guinanensis) is derived from pterins and has been shown to predict the outcome of male-male competitions. nih.gov

In cell-free in vitro assays, 6-methylpterin has been observed to generate reactive oxygen species (ROS), such as singlet oxygen and hydrogen peroxide, upon exposure to photoirradiation. caymanchem.commedchemexpress.com This photochemical activity highlights a potential for this compound to participate in or influence cellular processes through the generation of oxidative species under specific conditions.

Examples of Pterin-Based Pigmentation in Non-Human Animals

| Animal Group | Species Example | Pterin Pigment(s) | Biological Function | Reference |

|---|---|---|---|---|

| Insects | Water Striders (Gerromorpha) | Xanthopterin, Erythropterin | Embryonic coloration (yellow/red), likely for signaling or aposematism. | pnas.org |

| Insects | Butterflies (Pieridae) | Leucopterin (B1674811) (white), Xanthopterin (yellow) | Wing coloration for species recognition and thermoregulation; also excretory. | nih.govbiologists.com |

| Insects | Damselflies | Unspecified Pterins | Cryptic blue-green-brown coloration. | nih.govroyalsocietypublishing.org |

| Reptiles | Guinan toad-headed lizard (Phrynocephalus guinanensis) | Unspecified Red Pterins | Signal of male quality in competitive interactions. | nih.gov |

| Reptiles | Coral Snakes | Drosopterin (B13424490) | Aposematic (warning) red coloration. | nih.gov |

Interactions within Specific Biological Systems or Pathways (e.g., redox, enzymatic cascades)

The chemical versatility of pterins allows them to be key players in fundamental biological pathways, most notably those involving electron transfer (redox) and multi-step enzymatic reactions.

A core feature of pterins, including 6-methylpterin, is their ability to exist in multiple redox states: a fully oxidized form, a semi-reduced dihydro form, and a fully reduced tetrahydro form. mdpi.comnih.gov The interconversion between these states involves 2-electron, 2-proton (2e⁻, 2H⁺) transfers, which is central to their function as redox cofactors. mdpi.com Investigations into the redox reactions of 6-methylpterin indicate that its oxidation can proceed via a single electron transfer, forming a radical intermediate. mdpi.com The redox potential of pterins is critical for their biological activity and can be finely tuned by their molecular environment within enzymes. nih.gov

Principal Redox States of Pterins

| Redox State | Common Form | Key Characteristics | Reference |

|---|---|---|---|

| Fully Oxidized | Pterin | Most oxidized state, often colored and fluorescent. | mdpi.comnih.gov |

| Semi-Reduced | Dihydropterin (e.g., 7,8-dihydropterin) | An intermediate state; can exist in several unstable tautomeric forms. | wikipedia.orgmdpi.comnih.gov |

| Fully Reduced | Tetrahydropterin (B86495) (e.g., 5,6,7,8-tetrahydropterin) | The most reduced state, typically acts as the active cofactor in enzymatic reactions. | wikipedia.orgmdpi.comnih.gov |

Pterins are synthesized and modified through complex enzymatic cascades. The biosynthesis of all pteridines starts from GTP and diverges into numerous branches to produce a wide variety of end products. nih.gov For example, the pathway leading to the red drosopterin pigments in Drosophila or the yellow sepiapterin (B94604) involves a series of enzymes that modify the core pterin structure. nih.gov Similarly, the biosynthesis of methanopterin in archaea is a multi-step cascade that constructs the final coenzyme from a pterin precursor and other building blocks. nih.govresearchgate.net

Evolutionary and Ecological Perspectives of Pteridine Function

From an evolutionary standpoint, pteridines represent a versatile molecular scaffold that has been adapted for a multitude of ecological functions. The pathways for their synthesis appear to be ancient, with evidence suggesting they may have played roles in photoprotection in early life forms like cyanobacteria. nih.gov

The evolution of animal coloration provides a clear example of how pteridine functions have diversified. The pteridine biosynthesis pathway, which ancestrally produces pigments for vision in insect eyes, has been co-opted during evolution to create external color patterns. pnas.org In water striders, this co-option led to the emergence of yellow embryonic colors, and from this ancestral state, red coloration evolved independently in at least six different lineages, demonstrating remarkable evolutionary plasticity. pnas.org

The ecological significance of these colors is profound. Pterin-based pigments can serve as honest signals of an individual's quality, as seen in lizards where color intensity correlates with fighting ability. nih.gov They are also widely used in aposematic signaling, where bright colors warn predators of toxicity, and in crypsis, where they help animals blend into their environment. nih.govroyalsocietypublishing.org

In some insects, pteridine metabolism has been integrated with excretory physiology. In Pierid butterflies, the large quantities of pterin pigments (such as the white leucopterin and yellow xanthopterin) deposited in their wings also serve as a method of nitrogenous waste disposal. biologists.com This dual-purpose strategy represents an elegant evolutionary solution, combining a physiological need (excretion) with an ecological function (coloration). biologists.com

Advanced Analytical and Characterization Techniques

Chromatographic Separations (e.g., HPLC, GC) for Isolation and Purification

Chromatographic techniques are indispensable for the isolation and purification of pteridine (B1203161) derivatives from complex mixtures, such as reaction broths or biological extracts. High-Performance Liquid Chromatography (HPLC) is the predominant method owing to the polar and often non-volatile nature of these compounds.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase (RP) HPLC is a common approach for the separation of pteridines. sielc.com A C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. For instance, lumazine (B192210), a structurally related compound, can be analyzed using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection, volatile buffers such as formic acid or ammonium (B1175870) acetate (B1210297) are used instead of phosphoric acid. sielc.com

Chiral separations of pteridine derivatives can be achieved using specialized chiral columns, which is crucial when dealing with stereoisomers that may exhibit different biological activities. nih.gov For example, the enantiomers of some lumazine derivatives have been successfully separated on a chiral flavoprotein column. nih.gov

Gas Chromatography (GC):

The use of Gas Chromatography (GC) for the analysis of underivatized pteridinetriols is limited due to their low volatility and thermal lability. However, derivatization to increase volatility, such as through silylation, could potentially enable GC-based analysis, often coupled with mass spectrometry (GC-MS) for enhanced sensitivity and structural information.

Table 1: Illustrative HPLC Conditions for Pteridine Derivatives This table presents typical conditions for the HPLC analysis of pteridine derivatives, which would be a starting point for method development for 2,4,7-Pteridinetriol, 6-methyl-.

| Parameter | Condition | Reference |

| Column | Reverse-Phase C18, 3 µm particle size | sielc.com |

| Mobile Phase | Acetonitrile/Water with Phosphoric Acid or Formic Acid | sielc.comnih.gov |

| Detection | UV-Vis (typically 254 nm or 280 nm), Fluorescence, Mass Spectrometry | nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | N/A |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | N/A |

Spectroscopic Characterization (e.g., UV-Vis, IR, Raman, NMR, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are paramount for the definitive structural elucidation of 2,4,7-Pteridinetriol, 6-methyl-.

UV-Visible Spectroscopy (UV-Vis):

Pteridine derivatives exhibit characteristic UV-Vis absorption spectra due to their conjugated heterocyclic ring system. The absorption maxima and molar absorptivity are sensitive to the substitution pattern and the pH of the solution, which influences the tautomeric and ionic forms of the molecule. The UV-Vis spectrum would be a primary tool for initial identification and quantification.

Infrared (IR) and Raman Spectroscopy:

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. For 2,4,7-Pteridinetriol, 6-methyl-, the IR spectrum would be expected to show characteristic absorption bands for O-H (hydroxyl) and N-H stretching vibrations (around 3200-3600 cm⁻¹), C=O (carbonyl) stretching (around 1650-1750 cm⁻¹), C=N and C=C stretching vibrations within the pteridine ring system (around 1500-1650 cm⁻¹), and C-H stretching and bending vibrations. rsc.org Attenuated Total Reflectance (ATR)-IR spectroscopy can be particularly useful for examining changes in vibrational modes during electrochemical processes. acs.org Raman spectroscopy, being complementary to IR, can also provide insights into the molecular structure, with the advantage of being less sensitive to water interference.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2,4,7-Pteridinetriol, 6-methyl- in solution.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. The chemical shifts of the protons on the pteridine ring and the methyl group would be characteristic. For instance, the methyl protons would likely appear as a singlet in the upfield region (around 2.0-2.5 ppm). rsc.org The protons attached to nitrogen and oxygen atoms may exhibit broad signals or undergo exchange with the solvent.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbons (in the downfield region, ~150-170 ppm), the carbons of the heterocyclic ring, and the methyl carbon (in the upfield region, ~15-25 ppm). rsc.org

2D NMR: Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. nih.gov

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques suitable for polar molecules like pteridinetriols. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the parent ion, confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion to generate a characteristic fragmentation pattern, which can provide further structural insights.

Table 2: Expected Spectroscopic Data for 2,4,7-Pteridinetriol, 6-methyl- Based on Related Compounds This table is illustrative and shows the types of spectral data and expected ranges for a compound like 2,4,7-Pteridinetriol, 6-methyl-, based on data for similar pteridine and pyrimidine (B1678525) structures.

| Technique | Expected Data | Reference |

| ¹H NMR (in DMSO-d₆) | Methyl (CH₃) singlet: ~2.3 ppm; Ring protons: 7.0-9.0 ppm; NH/OH protons: variable, broad | rsc.org |

| ¹³C NMR (in DMSO-d₆) | Methyl (CH₃): ~18 ppm; Ring carbons: 100-160 ppm; Carbonyl (C=O): 165-175 ppm | rsc.org |

| FT-IR (KBr, cm⁻¹) | O-H/N-H stretch: 3200-3600; C=O stretch: 1650-1750; C=N/C=C stretch: 1500-1650 | rsc.org |

| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the molecular formula C₇H₇N₄O₃ | rsc.org |

Electrochemical Methods for Redox Characterization

The pteridine ring system is redox-active, and electrochemical methods such as cyclic voltammetry (CV) are employed to characterize its redox properties. These studies can determine the reduction and oxidation potentials, the number of electrons transferred in the redox processes, and the stability of the resulting radical ions or other intermediates. acs.org The electrochemical behavior of pteridine derivatives is often pH-dependent due to proton-coupled electron transfer reactions. nih.gov Studies on related pteridine and flavin systems have shown that they can undergo reversible or quasi-reversible redox processes, which is relevant for their biological functions and potential applications in areas like energy storage. nih.gov The redox characterization of 2,4,7-Pteridinetriol, 6-methyl- would provide insights into its potential role as an antioxidant or in other electron transfer reactions.

Crystallographic Studies and Structural Biology Approaches

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. Obtaining a suitable single crystal of 2,4,7-Pteridinetriol, 6-methyl- would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which governs the crystal packing. While no crystal structure for this specific compound is readily available, crystallographic data for related lumazine and pteridine derivatives exist and provide a basis for understanding the structural features of this class of compounds. nih.gov

In the context of structural biology, if 2,4,7-Pteridinetriol, 6-methyl- interacts with a biological macromolecule like a protein, X-ray crystallography or cryo-electron microscopy (cryo-EM) could be used to determine the structure of the complex. This would reveal the specific binding interactions and the conformation of the pteridine derivative in the active site of the protein. For example, the crystal structure of lumazine protein in complex with its chromophore has provided detailed insights into their interaction. nih.gov

Advanced Detection and Quantification in Complex Matrices

The detection and quantification of pteridine derivatives in complex matrices like biological fluids (e.g., urine, plasma) or environmental samples often require highly sensitive and selective analytical methods.

A common approach is the use of HPLC coupled with tandem mass spectrometry (LC-MS/MS). This technique offers excellent selectivity through the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This minimizes interference from the sample matrix and allows for low detection limits.

Furthermore, HPLC with sequential electrochemical and fluorimetric detection has been shown to be a powerful method for the analysis of pteridine derivatives in studies of oxidative pathways. nih.gov The electrochemical detector can quantify the redox-active species, while the fluorescence detector can measure the native fluorescence of the pteridine or its oxidized forms, providing a comprehensive profile of the analytes. nih.gov The development of such methods would be crucial for studying the metabolism and biological role of 2,4,7-Pteridinetriol, 6-methyl-.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules like 2,4,7-Pteridinetriol, 6-methyl-. These methods can provide detailed information on molecular orbitals, charge distribution, and the energies of different tautomeric and isomeric forms.

For instance, DFT calculations have been effectively used to determine the relative energies and stability of various tautomers of pterin (B48896), a foundational pteridine (B1203161) derivative. Such studies are crucial as the tautomeric form of a molecule can significantly influence its biological activity and chemical reactivity. Time-Dependent DFT (TD-DFT) can further be employed to study the photochemical properties of these molecules, which is particularly relevant for photosensitizers. nih.gov

While no specific DFT data for 2,4,7-Pteridinetriol, 6-methyl- is published, a study on the adsorption of TCDD on boron nitride nanotubes utilized DFT to understand the interaction, highlighting the method's capability to analyze intermolecular forces. nih.gov For pteridine derivatives, these calculations would typically involve optimizing the geometry of the molecule to find its lowest energy conformation and then calculating various electronic properties.

Table 1: Representative Quantum Chemical Descriptors for a Related Pteridine Derivative (6-Methylpteridine-2,4-diamine)

| Descriptor | Value | Method | Reference |

| Molecular Weight | 176.18 g/mol | --- | nih.gov |

| XLogP3 | -0.5 | Computed | nih.gov |

| Hydrogen Bond Donor Count | 4 | Computed | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | Computed | nih.gov |

| Exact Mass | 176.08104428 Da | Computed | nih.gov |

| Topological Polar Surface Area | 104 Ų | Computed | nih.gov |

This data is for a structurally related compound and serves as an example of the types of properties that can be calculated.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of a ligand, such as 2,4,7-Pteridinetriol, 6-methyl-, when it interacts with a biological target, typically a protein or nucleic acid. youtube.com These simulations model the movements of atoms and molecules over time, providing insights into binding modes, conformational changes, and the stability of the compound-target complex. youtube.com

Although no MD simulations specifically for 2,4,7-Pteridinetriol, 6-methyl- have been reported, the technique is widely applied to biomolecular systems. For example, MD simulations have been used to study the interaction of platinum-phenanthroline complexes with the amyloid-β peptide, revealing details of the binding at a microsecond timescale. cardiff.ac.uk Similarly, replica exchange molecular dynamics (REMD) has been employed to investigate the coordination of platinum complexes to amyloid-β, demonstrating the power of enhanced sampling techniques. cardiff.ac.uk

For 2,4,7-Pteridinetriol, 6-methyl-, an MD simulation would involve placing the molecule in a simulated physiological environment (water, ions) with its putative protein target. The simulation would then track the trajectory of all atoms, allowing for the analysis of interaction energies, hydrogen bonding patterns, and any conformational adjustments in both the ligand and the protein.

In Silico Prediction of Biological Activities and Properties (non-clinical)

In silico methods are extensively used to predict the biological activities and physicochemical properties of chemical compounds before they are synthesized and tested in a laboratory. These predictions can guide the selection of promising drug candidates and help to identify potential liabilities early in the drug discovery process.

For a compound like 2,4,7-Pteridinetriol, 6-methyl-, a variety of properties can be predicted using computational models. These often include ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Publicly available databases and prediction tools can estimate parameters such as lipophilicity (e.g., LogP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes.

While specific predictions for 2,4,7-Pteridinetriol, 6-methyl- are not documented, studies on other heterocyclic compounds like pyrazolo[1,5-a]pyrimidines have demonstrated the use of in silico tools to predict physicochemical and ADMET properties, confirming that most of the studied compounds were within the ranges defined by Lipinski's rule of five.

Table 2: Predicted Physicochemical Properties for a Related Pteridine Derivative (6-Methylpteridine-2,4-diamine)

| Property | Predicted Value | Prediction Tool/Method |

| IUPAC Name | 6-methylpteridine-2,4-diamine | Lexichem TK 2.7.0 |

| Molecular Formula | C7H8N6 | PubChem 2.2 |

| InChIKey | MFNAKLLYSPINFZ-UHFFFAOYSA-N | InChI 1.07.2 |

| Canonical SMILES | CC1=CN=C2C(=N1)C(=NC(=N2)N)N | OEChem 2.3.0 |

This data is for a structurally related compound and illustrates the output of in silico prediction tools. nih.gov

Docking Studies and Ligand-Based Design Concepts

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. ijfmr.com This method is instrumental in structure-based drug design for predicting the binding affinity and mode of interaction of a potential drug candidate. ijfmr.com

Docking studies on various pteridine derivatives have been reported, showcasing the utility of this approach. For example, novel pteridine derivatives have been synthesized and docked against proteins like PI3K and mTOR to explore their potential as anticancer agents. thieme-connect.com In another study, thioxobenzo[g]pteridine derivatives were docked into the active site of cyclooxygenase-2 (COX-2) to evaluate their potential anti-inflammatory activity. tandfonline.com These studies typically report a docking score, which is an estimation of the binding free energy, and detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. thieme-connect.comtandfonline.com

For 2,4,7-Pteridinetriol, 6-methyl-, a docking study would first require a three-dimensional structure of a putative protein target. The compound would then be placed in the binding site of the protein, and its conformation and orientation would be systematically sampled to find the most stable binding pose.

Table 3: Representative Docking Study Results for a Pteridine Derivative (S-58, bromocelecoxib) against COX-2

| Parameter | Value |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Ligand | S-58 (bromocelecoxib) |

| Docking Score (S) | -11.93 kcal/mol |

| Interacting Residues | Arg513, His90 |

| Interaction Type | Hydrogen Bonding |

This data is from a study on a different compound class but illustrates the typical output of a docking study. tandfonline.com

Conformational Analysis and Energetic Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as its three-dimensional shape dictates its biological activity.

For flexible molecules, the potential energy surface can be complex, with multiple local energy minima corresponding to different stable conformations. Computational methods can be used to explore this energetic landscape and identify the low-energy conformers that are most likely to be populated under physiological conditions.

While a specific conformational analysis of 2,4,7-Pteridinetriol, 6-methyl- is not available, research on related pteridinetrione derivatives has highlighted the existence of tautomeric forms (ketone and enol forms) in solution, which was determined using NMR spectroscopy. tandfonline.com The equilibrium between these tautomers was found to be sensitive to the nature of substituents on the pteridine ring. tandfonline.com Computational conformational analysis would complement such experimental data by providing the relative energies of these tautomers and any other significant conformers.

Potential Applications Non Clinical and Research Oriented

Utility as a Research Tool or Chemical Probe

Pteridine (B1203161) derivatives are widely recognized for their unique fluorescent properties, making them valuable tools in biochemical and cellular research. nih.govmdpi.com These compounds can serve as probes for analyzing biological molecules and processes.

Fluorescent Probes: Pteridines, as a class, are often highly fluorescent, a characteristic that is sensitive to their molecular environment. mdpi.comnih.gov This has led to the development of pteridine-based fluorescent probes for studying nucleic acids. nih.gov Although the specific fluorescent characteristics of 2,4,7-Pteridinetriol, 6-methyl- have not been published, its core structure suggests it may possess fluorescent properties that could be exploited.

Biomarkers: Certain pteridine derivatives, such as neopterin, are established biomarkers for monitoring cellular immune system activation and have applications in diagnosing and prognosticating various diseases. nih.gov The emission properties of pterins are being explored for use in fluorescence diagnostics. nih.gov

No specific data regarding the quantum yield, fluorescence lifetime, or excitation/emission maxima for 2,4,7-Pteridinetriol, 6-methyl- are available to generate a data table.

Applications in Biotechnology or Industrial Processes (e.g., bioremediation, fermentation)

Pteridines are fundamental to the metabolism of nearly all living organisms, where they act as pigments and essential enzyme cofactors. ontosight.ainih.gov This ubiquity suggests potential biotechnological applications, though specific uses for 2,4,7-Pteridinetriol, 6-methyl- have yet to be identified.

Metabolic Engineering: As components of metabolic pathways, understanding the role of various pteridines could inform metabolic engineering efforts in microorganisms for the production of valuable chemicals. numberanalytics.com

Insect Age Determination: The accumulation of certain pteridines in insects has been utilized as a method for determining their age, a technique that can be valuable in ecological studies and pest management research. mdpi.com

There is no documented evidence of 2,4,7-Pteridinetriol, 6-methyl- being used in industrial bioremediation or fermentation processes.

Contribution to Material Science or Nanotechnology (e.g., fluorescent properties)

The inherent photophysical properties of the pteridine scaffold are of interest in material science.

Fluorescent Materials: The fluorescence of pteridines is a key feature that could be harnessed for the development of novel materials. mdpi.com The study of pterin (B48896) photonics is significant for understanding their potential as photogenerators of singlet oxygen and for their photoreceptor functions in living organisms. nih.gov

Nanotechnology: Researchers have suggested that metal nanostructures could be used for the detection of pterin biomarkers through methods like UV-vis, fluorescence, and Raman spectroscopy, indicating a potential intersection between pteridine chemistry and nanotechnology. nih.gov

Role in Agricultural Science (e.g., plant growth regulators, pest control agents)

The involvement of pteridines in fundamental biological processes extends to the plant and insect kingdoms, suggesting potential, though largely unexplored, agricultural applications.

Photosynthesis: Some studies have indicated that certain pteridine derivatives play a role in photosynthetic electron transport, suggesting a fundamental function in plant biology. nih.gov

Insect Biology: Pteridines are well-known as pigments in insects and are involved in visual screening and signaling. mdpi.com While this does not directly imply a role in pest control, understanding these pathways is crucial for developing targeted agricultural strategies.

Currently, there is no research linking 2,4,7-Pteridinetriol, 6-methyl- to applications as a plant growth regulator or pest control agent.

Precursor or Intermediate in the Synthesis of Other Academic Research Compounds

The chemical structure of 2,4,7-Pteridinetriol, 6-methyl- makes it a potential building block for the synthesis of more complex molecules for academic research. While direct examples of its use are scarce, the synthesis of related compounds provides important context.

Synthetic Contaminant and Potential Precursor: In the synthesis of 2,4-diamino-6-hydroxymethylpteridine, a key intermediate for the anticancer drug Methotrexate, the related compound 2,4-diamino-6-methylpteridine is a known byproduct, particularly under acidic conditions. google.comgoogle.com The formation of this 6-methylpteridine highlights the accessibility of this specific scaffold.

Pteridine Synthesis: The pteridine ring system can be constructed from various heterocyclic precursors, such as pyrimidines and pyrazines. researchgate.net It is chemically plausible that a compound like 2,4-diamino-6-methylpteridine could be converted to 2,4,7-Pteridinetriol, 6-methyl- through reactions like hydrolysis, positioning the latter as a potential intermediate in the synthesis of other pteridine derivatives. However, specific synthetic routes starting from or producing 2,4,7-Pteridinetriol, 6-methyl- are not described in the surveyed literature.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Chemoenzymatic Approaches

The efficient and selective synthesis of pteridine (B1203161) derivatives is a cornerstone of their study. Traditional methods for creating 6-substituted pteridines can be restrictive, often limiting the variety of functional groups that can be introduced. mdpi.com Future research should prioritize the development of more versatile and efficient synthetic strategies for 2,4,7-Pteridinetriol, 6-methyl-.

Modern synthetic methodologies, such as photocatalysis, electro-organic chemistry, and mechanochemistry, offer promising avenues for exploration. unisi.it These techniques could provide milder reaction conditions and improved yields. For instance, mechano-chemical reduction has been shown to be a cost-effective method for producing biologically significant reduced pteridines. mdpi.com

Furthermore, the integration of biocatalysis with chemical synthesis, known as a chemoenzymatic approach, presents a powerful strategy. researchgate.netresearchgate.net Enzymes, with their high specificity, can be employed to construct the core pteridine structure or to introduce functional groups with precision. rsc.org A key area of future work would be to identify or engineer enzymes capable of acting on precursors of 2,4,7-Pteridinetriol, 6-methyl-, to streamline its synthesis. rsc.org The development of cooperative chemoenzymatic systems, where a single catalyst can facilitate multiple reaction steps, could significantly enhance the efficiency of synthesizing this and other N-heterocycles. researchgate.net

Table 1: Potential Synthetic Methodologies for Future Exploration

| Methodology | Potential Advantages for 2,4,7-Pteridinetriol, 6-methyl- Synthesis |

| Photocatalysis | Mild reaction conditions, high selectivity. |

| Electro-organic Chemistry | Avoidance of harsh reagents, potential for novel transformations. |

| Mechanochemistry | Solvent-free or low-solvent conditions, enhanced reaction rates. |

| Chemoenzymatic Synthesis | High stereoselectivity and regioselectivity, environmentally friendly. |

Investigation of Undiscovered Biological Roles and Pathways

Pteridine derivatives are integral to a multitude of biological processes, acting as enzyme cofactors, pigments, and signaling molecules. nih.govresearchgate.net While well-known pteridines like biopterin (B10759762) and folic acid have been extensively studied, the specific biological functions of 2,4,7-Pteridinetriol, 6-methyl- remain an open question. nih.gov It is estimated that a vast majority of pteridine compounds have yet to be discovered and characterized. ontosight.ai

Future research should focus on screening 2,4,7-Pteridinetriol, 6-methyl- for a wide range of biological activities. Given the established roles of other pteridines, promising areas of investigation include its potential as an anti-inflammatory, antimicrobial, or anticancer agent. nih.govnih.gov Its structural similarity to naturally occurring pteridines suggests it could interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator. numberanalytics.com Investigating its role in cellular signaling and neurotransmission could also yield significant discoveries. ontosight.ai

Development of More Sensitive and Specific Analytical Methods

To study the biological roles and synthetic pathways of 2,4,7-Pteridinetriol, 6-methyl-, the development of sensitive and specific analytical methods is paramount. Currently, the most common methods for pteridine determination include high-performance liquid chromatography (HPLC), capillary electrophoresis, and enzyme-linked immunosorbent assay (ELISA). nih.gov HPLC can be coupled with various detection techniques such as spectrophotometry, fluorescence, electrochemical detection, or mass spectrometry for enhanced sensitivity. nih.gov

A significant challenge lies in the detection of pteridines that are present in low concentrations within complex biological matrices. ontosight.ai Future efforts should aim to develop analytical techniques with lower detection limits and higher specificity for 2,4,7-Pteridinetriol, 6-methyl-. This could involve the use of novel derivatization agents to enhance its detectability or the development of specific antibodies for use in immunoassays. The use of metal nanostructures for surface-enhanced UV-vis, fluorescence, and Raman spectroscopy detection of pterin (B48896) biomarkers is another promising avenue. nih.gov

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. ijfmr.com Advanced computational models can be employed to understand the electronic structure, spectroscopic properties, and potential biological interactions of 2,4,7-Pteridinetriol, 6-methyl-.

Density Functional Theory (DFT) calculations can provide insights into the molecule's geometry, vibrational frequencies, and electronic transitions, which can aid in the interpretation of experimental spectroscopic data. mdpi.com Furthermore, molecular docking studies can predict the binding affinity of 2,4,7-Pteridinetriol, 6-methyl- to various protein targets, helping to identify potential biological functions and guide the design of more potent derivatives. nih.govijfmr.com The development of deep learning models for predicting molecular spectra could also accelerate the structural identification of this and other novel compounds. researchgate.net

Table 2: Computational Approaches for Future Investigation

| Computational Method | Predicted Properties/Applications |

| Density Functional Theory (DFT) | Electronic structure, spectroscopic properties, reactivity. |

| Molecular Docking | Binding modes and affinities with biological targets. |

| Quantum Theory "Atoms-in-Molecules" (QTAIM) | Analysis of chemical bonding and radical stability. |

| Deep Learning Models | Prediction of various molecular spectra (IR, Raman, UV-Vis, NMR). researchgate.net |

Exploitation of Novel Applications in Emerging Fields

Beyond its potential biological roles, 2,4,7-Pteridinetriol, 6-methyl- could find applications in a variety of emerging fields. The unique electronic and photophysical properties of the pteridine scaffold open up possibilities in materials science and catalysis.

For instance, pteridine derivatives are used as pigments and in photographic chemicals. numberanalytics.com The specific substitution pattern of 2,4,7-Pteridinetriol, 6-methyl- may impart unique colorimetric or fluorescent properties, making it a candidate for use in dyes, sensors, or imaging agents. The ability of pterins to interact with metals also suggests potential applications in the development of novel catalysts or materials with interesting electronic properties. nih.gov Further research into the photochemistry of 2,4,7-Pteridinetriol, 6-methyl- could reveal its potential as a photosensitizer or in other light-driven applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-2,4,7-pteridinetriol, and how do they ensure product purity?

- Methods :

- Microbial isolation : Natural analogs like 6-methyl-8-(1-D-ribityl)-2,4,7-trioxohexahydropteridine are isolated from Pseudomonas ovalis cultures, with purity confirmed via HPLC and comparison to synthetic standards .

- Chemical synthesis : Derivatives are synthesized via condensation reactions using precursors like 5,6-diaminopyrimidine-4-carboxylate and glyoxal derivatives under controlled heating (e.g., 155°C in diglyme). Purity is validated via TLC (e.g., hexane:ethyl acetate, 7:3) and spectroscopic techniques .

- Key considerations : Optimize reaction time and solvent systems to minimize byproducts.

Q. Which analytical techniques are critical for characterizing 6-methyl-2,4,7-pteridinetriol and its derivatives?

- Core techniques :

- Spectroscopy : IR for functional group identification (e.g., hydroxyl, amine stretches), NMR for structural elucidation (e.g., methyl group protons at δ ~2.5 ppm), and mass spectrometry for molecular weight confirmation .

- Chromatography : TLC for purity assessment; HPLC for quantification of natural vs. synthetic analogs .

- Validation : Cross-reference spectral data with PubChem or CAS databases to resolve ambiguities .

Advanced Research Questions

Q. How can molecular docking studies elucidate the bioactivity of 6-methyl-2,4,7-pteridinetriol derivatives?

- Approach :

- Target selection : Dock derivatives against enzymes like dihydrofolate reductase (DHFR) or bacterial riboflavin synthases, leveraging structural similarities to known pteridine inhibitors .

- Software tools : Use AutoDock Vina or Schrödinger Suite to calculate binding energies and interaction modes (e.g., hydrogen bonding with active-site residues) .

- Data interpretation : Correlate docking scores (e.g., ΔG < -8 kcal/mol) with in vitro assays to prioritize candidates for further testing.

Q. What strategies resolve contradictions in spectroscopic data between synthetic and natural isolates?

- Case study : Discrepancies in NMR shifts between microbial isolates and synthetic 6-methyl-pteridines may arise from ribityl side-chain conformations or oxidation states.

- Solutions :

- Perform 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously .

- Validate via X-ray crystallography for absolute configuration determination .

Q. How does modifying the pteridine core (e.g., methyl or aryl substitutions) impact physicochemical and biological properties?

- Structural insights :

- Methyl groups : Enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility.

- Aryl substitutions : Introduce π-π stacking interactions, enhancing binding to aromatic enzyme pockets (e.g., folate transporters) .

- Experimental design : Synthesize analogs via regioselective alkylation or cross-coupling reactions, then assay solubility (shake-flask method) and antimicrobial activity (MIC assays) .

Methodological Challenges and Solutions

Q. What are the stability challenges for 6-methyl-2,4,7-pteridinetriol under varying pH and temperature conditions?

- Findings :

- Acidic conditions : Protonation of triol groups may lead to dehydration or ring rearrangement.

- Thermal degradation : Above 60°C, oxidative degradation is observed via HPLC monitoring .

- Mitigation : Store lyophilized samples at -20°C in inert atmospheres; use buffered solutions (pH 6–8) for in vitro studies.

Q. How can researchers optimize the yield of microbial-derived pteridines like 6-methyl-2,4,7-pteridinetriol?

- Culture conditions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.